2,3-dichloro-5-isocyanatopyridine
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Overview
Description
2,3-Dichloro-5-isocyanatopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms and an isocyanate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-5-isocyanatopyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the isocyanate group. One common method involves the reaction of 2,3-dichloropyridine with phosgene or its equivalents to introduce the isocyanate group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the toxic and reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-isocyanatopyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Addition Reactions: Nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Addition Reactions: Products include ureas and carbamates.
Oxidation and Reduction Reactions: Products include oxidized or reduced pyridine derivatives.
Scientific Research Applications
2,3-Dichloro-5-isocyanatopyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,3-dichloro-5-isocyanatopyridine involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The chlorine atoms on the pyridine ring can also participate in electrophilic aromatic substitution reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-isocyanatopyridine: Similar structure but with one less chlorine atom.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Contains a quinone structure with similar chlorine substitution.
2,3-Dichloro-5-iodopyridine: Contains an iodine atom instead of an isocyanate group.
Uniqueness
2,3-Dichloro-5-isocyanatopyridine is unique due to the combination of its isocyanate group and two chlorine atoms on the pyridine ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
2,3-dichloro-5-isocyanatopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O/c7-5-1-4(10-3-11)2-9-6(5)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJIOJYQSAIIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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